

Application Notes and Protocols for 2-Nitrophenol as a pH Indicator

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Compound of Interest

Compound Name: 2-Nitrophenol

Cat. No.: B165410

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Introduction

2-Nitrophenol is a weak acid that exhibits a distinct color change over a specific pH range, making it a useful pH indicator in various laboratory applications, including titrations and spectrophotometric analysis. Its utility is rooted in the equilibrium between its protonated (acidic) and deprotonated (basic) forms, which have different absorption spectra in the visible range. This document provides detailed application notes and experimental protocols for the effective use of **2-Nitrophenol** as a pH indicator.

Physicochemical Properties and Indicator Characteristics

2-Nitrophenol's performance as a pH indicator is defined by its chemical and physical properties. The key parameters are summarized in the table below, providing a clear reference for its operational range and expected behavior.

Property	Value	Reference
Chemical Name	2-Nitrophenol	[1]
CAS Number	88-75-5	[2]
Molecular Formula	C ₆ H ₅ NO ₃	[2]
Molecular Weight	139.11 g/mol	[2]
pKa	Approximately 7.2	[1][3][4]
pH Transition Range	5.0 - 7.0	[2]
Color in Acidic Solution (pH < 5.0)	Colorless	[2]
Color in Basic Solution (pH > 7.0)	Yellow	[2]
Appearance	Light yellow solid	[1]

Application I: Visual Indicator for Acid-Base Titrations

2-Nitrophenol is a suitable indicator for titrations where the equivalence point is expected to be in the pH range of 5.0 to 7.0. It is particularly useful for the titration of a strong acid with a strong base, or a weak acid with a strong base where the pH at the equivalence point falls within its transition range.

Experimental Protocol: Preparation and Use of 2-Nitrophenol Indicator Solution

Objective: To prepare a **2-Nitrophenol** indicator solution and use it to determine the endpoint of an acid-base titration.

Materials:

- **2-Nitrophenol** (solid)

- Ethanol (95% or absolute)
- Standardized acid solution (e.g., 0.1 M HCl)
- Standardized base solution (e.g., 0.1 M NaOH)
- Burette, pipette, beakers, and conical flasks
- Magnetic stirrer and stir bar

Procedure:

1. Preparation of the Indicator Solution:

- Weigh 0.1 g of **2-Nitrophenol** solid.
- Dissolve the solid in 100 mL of 95% ethanol in a volumetric flask.
- Mix thoroughly until the solid is completely dissolved. Store the solution in a labeled, sealed container.

2. Titration Procedure:

- Pipette a known volume of the acidic analyte into a conical flask.
- Add 2-3 drops of the prepared **2-Nitrophenol** indicator solution. The solution should remain colorless.
- Fill a clean, rinsed burette with the standardized basic titrant.
- Slowly add the titrant to the analyte while continuously stirring.
- The endpoint is reached when the solution exhibits the first persistent faint yellow color.
- Record the volume of the titrant used.
- Repeat the titration at least two more times for accuracy.

Application II: Spectrophotometric Determination of pH and pKa

The distinct absorption spectra of the protonated and deprotonated forms of **2-Nitrophenol** allow for the spectrophotometric determination of pH and the experimental verification of its pKa. The protonated form (HIn) has a maximum absorbance at approximately 351 nm, while the deprotonated form (In⁻) has a maximum absorbance at around 416 nm.^[3]

Quantitative Spectrophotometric Data

Species	Form	pH Range	λ_{max}	Molar Absorptivity (ϵ)	Color
2-Nitrophenol	Protonated (HIn)	< 5.0	~351 nm	Not specified	Colorless
2-Nitrophenolate	Deprotonated (In ⁻)	> 7.0	~416 nm	Not specified	Yellow

Experimental Protocol: Spectrophotometric Determination of the pKa of 2-Nitrophenol

Objective: To determine the pKa of **2-Nitrophenol** using spectrophotometry by measuring the absorbance of its solutions at various pH values.

Materials:

- **2-Nitrophenol** indicator solution (as prepared above)
- A series of buffer solutions with known pH values ranging from 5 to 9 (e.g., phosphate buffers).
- Spectrophotometer
- Cuvettes
- pH meter

Procedure:

1. Preparation of Buffer Solutions:

- Prepare a series of buffer solutions with pH values of 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, and 9.0. Phosphate buffer systems are suitable for this range.^{[5][6]}

2. Preparation of Test Solutions:

- For each buffer solution, prepare a test solution by adding a small, constant amount of the **2-Nitrophenol** stock solution to a fixed volume of the buffer. Ensure the final concentration of the indicator is the same in all test solutions.

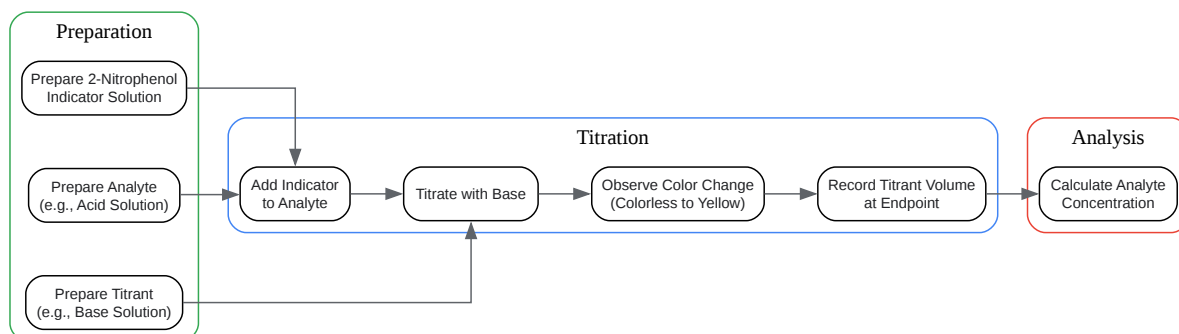
3. Spectrophotometric Measurements:

- Calibrate the spectrophotometer with a blank solution (the buffer solution without the indicator).
- Measure the absorbance of each test solution at the wavelength of maximum absorbance for the deprotonated form (In^-), which is approximately 416 nm.[3]
- Also, measure the absorbance of a highly acidic solution ($\text{pH} < 2$) containing the indicator to get the absorbance of the pure protonated form (A_{HIn}) and a highly basic solution ($\text{pH} > 10$) to get the absorbance of the pure deprotonated form (A_{In^-}).

4. Data Analysis:

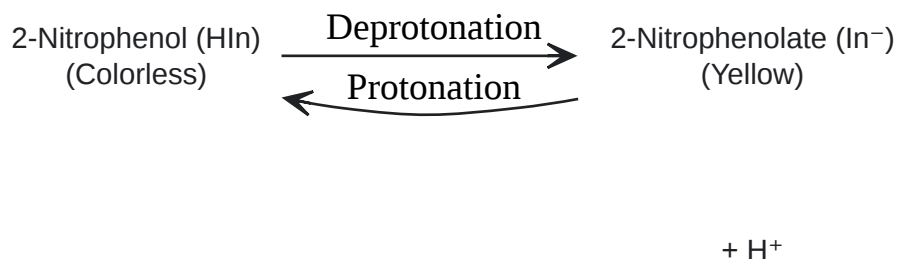
- For each buffered solution, calculate the ratio of the deprotonated to protonated forms using the following equation: $[\text{In}^-]/[\text{HIn}] = (A - A_{\text{HIn}}) / (A_{\text{In}^-} - A)$ where A is the absorbance of the buffered solution at 416 nm.
- Plot a graph of $\log([\text{In}^-]/[\text{HIn}])$ versus pH .
- The pK_a is the pH at which $\log([\text{In}^-]/[\text{HIn}]) = 0$. This can be determined from the x-intercept of the graph.

Diagrams



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Caption: Experimental workflow for acid-base titration using **2-Nitrophenol**.



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Caption: Chemical equilibrium of **2-Nitrophenol** as a pH indicator.

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